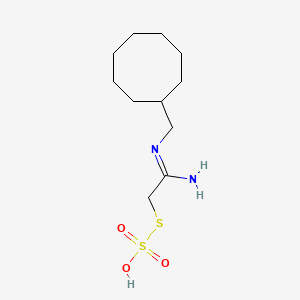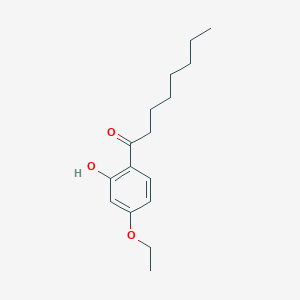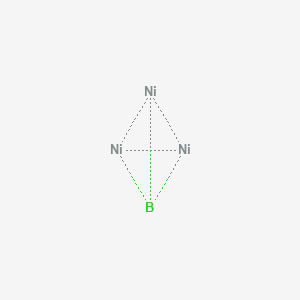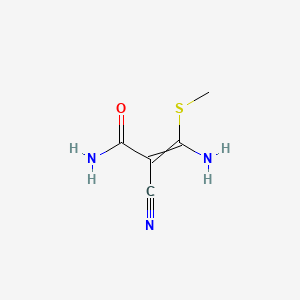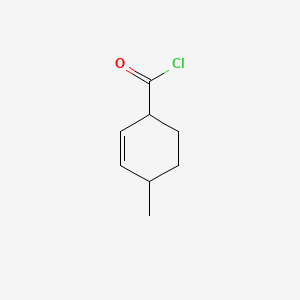
4-Methylcyclohex-2-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a carbonyl chloride functional group at the first position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohex-2-ene-1-carbonyl chloride typically involves the chlorination of 4-Methylcyclohex-2-en-1-one. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylcyclohex-2-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form 4-Methylcyclohex-2-en-1-one or further to 4-Methylcyclohexane-1,2-dione.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents used in oxidation reactions.
Electrophiles: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are used in addition reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Compounds: Formed by the addition of halogens or hydrogen halides.
Applications De Recherche Scientifique
4-Methylcyclohex-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methylcyclohex-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the cyclohexene ring can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the compound.
Comparaison Avec Des Composés Similaires
4-Methylcyclohex-2-ene-1-carbonyl chloride can be compared with other similar compounds such as:
Cyclohex-2-ene-1-carbonyl chloride: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
4-Methylcyclohex-2-en-1-one: Contains a carbonyl group instead of a carbonyl chloride group, leading to different chemical behavior.
4-Methylcyclohexane-1-carbonyl chloride: Lacks the double bond in the cyclohexene ring, affecting its reactivity towards addition reactions.
Propriétés
Formule moléculaire |
C8H11ClO |
|---|---|
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
4-methylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,4,6-7H,3,5H2,1H3 |
Clé InChI |
PMIGTBFMCLEXMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


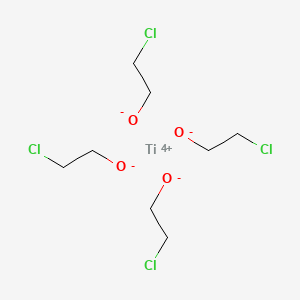

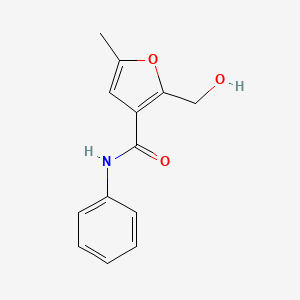
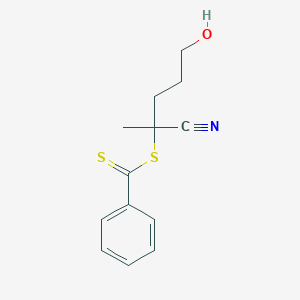

![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
